In Organometallic Chemistry: 2-Vinylpyrazine acts as a versatile ligand, capable of coordinating to transition metal centers through various binding modes. [, , , , , , ] This ability allows for the synthesis of novel organometallic complexes with diverse structures and properties. [, , , ]
In Food Chemistry: 2-Vinylpyrazine contributes to the aroma profile of various roasted foods. [, ] Its presence imparts desirable nutty, popcorn-like, and roasty notes. [, ]
2-Vinylpyrazine can be sourced from natural processes, notably the Maillard reaction, which occurs during the cooking of food and contributes to flavor development. It is classified under the broader category of pyrazines, which are known for their aromatic properties and are often associated with roasted or nutty flavors in food products. The compound is also recognized for its potential applications in coordination chemistry due to its ability to coordinate with metal ions through its nitrogen atoms and vinyl group.
2-Vinylpyrazine can be synthesized through several methods:
The industrial production of 2-vinylpyrazine often involves large-scale reactors where controlled conditions are maintained to optimize yield and purity. Purification techniques such as distillation or crystallization are subsequently employed to isolate the desired product from by-products.
The molecular structure of 2-vinylpyrazine consists of a pyrazine ring with a vinyl group () attached at the second position. The structural formula can be represented as follows:
2-Vinylpyrazine is involved in various chemical reactions:
The mechanism of action for 2-vinylpyrazine primarily revolves around its formation during Maillard-type reactions involving glucose and amino acids like glycine. The compound acts as an intermediate that contributes to flavor development in cooked foods .
In biochemical pathways, it is formed through condensation reactions involving alkylpyrazines and formaldehyde, highlighting its role in complex organic synthesis processes .
2-Vinylpyrazine has several applications across different scientific fields:
2-Vinylpyrazine (CAS 4177-16-6), systematically named 2-ethenylpyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol. This colorless to pale yellow liquid (often stabilized with hydroquinone or TBC) exhibits a boiling point of 158-164°C at 760 mmHg and a density of 1.041-1.052 g/mL at 20-25°C. Its refractive index ranges between 1.553-1.560, and it possesses a flash point of 60°C (140°F), classifying it as a flammable liquid [3] [5] [7]. Characterized by a vinyl group attached to the pyrazine ring at the 2-position, this electron-deficient heteroaromatic compound participates in diverse chemical reactions, making it valuable in both flavor chemistry and industrial applications. Its chemical structure underpins its significant sensory impact at minute concentrations and its utility as a synthetic building block.
2-Vinylpyrazine occurs naturally as a key aroma compound in numerous thermally processed and fermented foods. It is formed primarily through Maillard reactions and secondary transformations of alkylpyrazines during heating processes. Isotope tracing studies using [U-¹³C₆] glucose in glucose-glycine model systems demonstrate that all carbon atoms in the pyrazine ring originate from glucose, while the vinyl group carbons derive from both glucose and glycine [1]. This compound is particularly significant in baked goods, roasted products, and pressure-cooked foods, where it contributes characteristic sensory notes even at trace concentrations. Formaldehyde acts as a crucial precursor, reacting with alkylpyrazines (particularly 2-methylpyrazine) under thermal conditions to form vinylpyrazines via aldol condensation and dehydration pathways [1] [6].
Table 1: Occurrence of 2-Vinylpyrazine in Foods
Food Product | Reported Sensory Contribution | Formation Process | Key References |
---|---|---|---|
Traditional Sponge Cakes | Biscuit, roasted notes | Baking, Maillard reaction | Pozo-Bayón et al. (2007) [1] |
Roasted Coconut | Nutty, roasted, slightly fermented | Roasting | Jayalekshmy et al. (1991) [1] |
Pressure-Cooked Beef | Savory, roasted notes | Thermal processing under pressure | Mussinan et al. (1973) [1] |
Potato Chips | Roasted, nutty, vegetable notes | Frying | Buttery et al. (1971) [1] |
Chinese Liquor | Complex aroma component | Fermentation and distillation | Niu et al. (2017) [1] |
Coffee | Roasted aroma nuance | Roasting | [4] |
Quantitative studies reveal that 2-vinylpyrazine concentrations vary significantly depending on processing parameters. Factors such as reaction time, temperature, pH (alkaline conditions favor vinylation), and reactant composition (particularly the presence of glycine or other amino acids and reducing sugars) critically influence its yield. For instance, model systems demonstrate significantly increased yields at temperatures exceeding 120°C and under mildly alkaline conditions (pH ~8) [1]. Its presence serves as an indicator of thermal processing intensity and specific reaction pathways involving formaldehyde generation during carbohydrate degradation or lipid oxidation [4].
2-Vinylpyrazine possesses a distinctive and potent sensory profile, primarily described as nutty, roasted, green, and burnt [3]. These descriptors make it a crucial contributor to the overall flavor complexity of many processed foods. Its sensory impact is amplified by its exceptionally low odor threshold, allowing it to exert a significant influence even when present in concentrations as low as parts per billion (ppb). This potency is comparable to other potent pyrazines like 2-methoxy-3-isobutylpyrazine (bell pepper aroma) but with a distinctly different sensory character centered on roasted and nutty nuances [3] [4].
Its contribution is rarely isolated; instead, it acts synergistically within a complex matrix of other pyrazines and volatile compounds. For example:
Table 2: Sensory Characteristics of 2-Vinylpyrazine and Related Compounds
Compound | Primary Aroma Descriptors | Relative Potency (Estimated) | Typical Food Occurrence |
---|---|---|---|
2-Vinylpyrazine | Nutty, roasted, green, burnt | Very High | Baked goods, roasted nuts, meats |
2-Vinyl-6-methylpyrazine | Vegetables, potatoes, roasted, nutty | High | Potato chips, cakes, roasted nuts |
2,5-Dimethylpyrazine | Earthy, potato, roasted cocoa | Medium | Cocoa, coffee, roasted meats |
2-Ethyl-3-methylpyrazine | Nutty, earthy, roasted potato | High | Roasted meats, potato products |
2-Isobutyl-3-methoxypyrazine | Bell pepper, green pea | Extremely High | Bell peppers, Sauvignon Blanc wine |
Analytical techniques like Gas Chromatography-Olfactometry (GC-O) combined with techniques such as Solid-Phase Microextraction (SPME) using fibers like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are essential for identifying and quantifying 2-vinylpyrazine in complex food matrices due to its volatility and low concentration [4] [6]. These methods confirm its status as a character impact compound in specific foods like roasted coconut and sponge cake, where its sensory profile defines a key aspect of the overall flavor [1] [3].
Beyond its natural occurrence, 2-vinylpyrazine holds significant value as a synthetic target and polymer precursor. Its synthesis can be achieved through several routes:
Modified Hoffman Route ("One-Pot" Microwave Assisted): A significant advancement involves a one-pot reaction under microwave irradiation. A mixture of 2-methylpyrazine (or 2,6-dimethylpyrazine for the 6-methyl derivative), dimethylamine hydrochloride, and paraformaldehyde in water is heated under controlled microwave conditions (e.g., 100°C, 100 Watts, 2 hours). This method drastically reduces reaction time (from hours to minutes), avoids intermediate purification, and improves yields (e.g., ~38% for 2-methyl-6-vinylpyrazine) [6]. This approach exemplifies green chemistry principles by reducing solvents, waste, and energy consumption.
Dehydration of 2-(2-Hydroxyethyl)pyrazine: Analogous to the synthesis of 2-vinylpyridine, this method involves the acid-catalyzed dehydration of the corresponding alcohol, which itself can be synthesized from 2-methylpyrazine and formaldehyde [8].
Table 3: Comparison of Synthetic Methods for Vinylpyrazines
Synthetic Method | Key Steps/Reagents | Reaction Time | Yield (%) | Advantages/Disadvantages |
---|---|---|---|---|
Traditional Hoffman Methylation | Aminomethylation, Quaternization, Elimination | >3.5 hours | ~24 | Well-established; Requires intermediate isolation |
Microwave "One-Pot" Hoffman | Dimethylamine·HCl, Paraformaldehyde, H₂O, Microwave (100°C) | ~2 hours | ~38 | Faster, higher yield, no intermediate purification |
Dehydration of Hydroxyalkyl | 2-(2-Hydroxyethyl)pyrazine, Acid catalyst, Heat | Variable | Variable | Direct if alcohol available; Competing reactions possible |
Industrially, 2-vinylpyrazine serves two primary functions:
Table 4: Key Industrial Suppliers and Specifications of 2-Vinylpyrazine
Supplier | Catalog Number | Purity | Form | Stabilization |
---|---|---|---|---|
Thermo Scientific | A14007-14 | 98% | Liquid | Hydroquinone (HQ) ~0.1% |
Sigma-Aldrich | 716022 | 97% | Liquid | Not specified (likely TBC) |
Tokyo Chemical Industry | V0060 | >98.0%(GC) | Liquid | TBC |
Synerzine | 2614-10 | - | 10% w/w in Propylene Glycol (PG) | - |
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